molecular formula C28H39N3O2 B1230516 (Rac)-SNC80

(Rac)-SNC80

货号: B1230516
分子量: 449.6 g/mol
InChI 键: KQWVAUSXZDRQPZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Rac)-SNC80 is an organic compound belonging to the class of diphenylmethanes This compound is characterized by its complex structure, which includes a piperazine ring substituted with dimethyl and prop-2-enyl groups, a methoxyphenyl group, and a diethylbenzamide moiety

准备方法

The synthesis of (Rac)-SNC80 involves multiple steps, typically starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the reaction of ethylenediamine with 1,2-dichloroethane under basic conditions. The resulting piperazine is then alkylated with 2,5-dimethyl-4-prop-2-enyl chloride to introduce the dimethyl and prop-2-enyl groups.

Next, the methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction, where the piperazine derivative reacts with 3-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the diethylbenzamide moiety is attached via an amide coupling reaction using N,N-diethylbenzoyl chloride and a base such as triethylamine .

化学反应分析

(Rac)-SNC80 undergoes various chemical reactions, including:

科学研究应用

Antinociceptive Effects

Research has consistently shown that (Rac)-SNC80 exhibits significant antinociceptive properties in various animal models. For instance:

  • Study on Pain-Stimulated Behavior : In one study, this compound was administered to rats subjected to painful stimuli, demonstrating a dose-dependent reduction in pain-related behaviors such as acid-stimulated stretching. The results indicated that this compound effectively mitigated pain responses without producing tolerance, a common issue with other analgesics .
  • Comparative Efficacy : When compared with other δ-opioid receptor agonists, this compound showed superior efficacy in reducing pain responses while maintaining antidepressant-like effects. This dual action highlights its potential for treating conditions like chronic pain accompanied by depression .

Antidepressant-Like Effects

Recent studies have explored the antidepressant-like properties of this compound, particularly in the context of pain-induced depression. The compound has been observed to reverse depressive behaviors associated with chronic pain models in rodents, suggesting its utility in addressing comorbid conditions often seen in clinical settings .

Table 1: Summary of Key Experimental Findings on this compound

Study ReferenceModel UsedKey FindingsEffects Observed
Rodent Pain ModelSignificant reduction in acid-stimulated stretchingAntinociceptive effect
Pain-Depressed BehaviorReversal of depression-like behaviorsAntidepressant-like effect
μ–δ Heteromer ActivationEnhanced antinociception through μ–δ heteromersIncreased efficacy in pain management

Clinical Implications

The implications of this compound extend beyond basic research into potential clinical applications:

  • Chronic Pain Management : Given its efficacy in reducing pain without significant tolerance development, this compound could be a promising candidate for managing chronic pain conditions such as fibromyalgia or neuropathic pain.
  • Mood Disorders : The antidepressant-like effects observed suggest that this compound may also benefit patients suffering from mood disorders related to chronic pain, providing a dual-action therapeutic approach.

作用机制

The mechanism of action of (Rac)-SNC80 involves its interaction with specific molecular targets, such as opioid receptors. The compound acts as an agonist at both μ- and δ-opioid receptors, leading to analgesic effects. The binding of the compound to these receptors activates intracellular signaling pathways, resulting in the inhibition of pain signals .

相似化合物的比较

Similar compounds to (Rac)-SNC80 include:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

生物活性

(Rac)-SNC80, also known as (Rac)-NIH 10815, is a potent and selective non-peptide agonist for the delta-opioid receptor (DOR). This compound has garnered significant attention due to its unique biological activities, particularly in pain modulation, neuroprotection, and potential therapeutic applications in anxiety and depression. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exhibits a high affinity for delta-opioid receptors with a dissociation constant (Ki) of approximately 1.78 nM and an inhibitory concentration (IC50) of around 2.73 nM . Its mechanism of action primarily involves:

  • Activation of G-Proteins : Upon binding to DORs, this compound activates G-proteins that inhibit adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP) within cells.
  • Receptor Internalization : The compound induces internalization of the delta-opioid receptors, which is crucial for regulating receptor activity and desensitization.

Pain Modulation

This compound has been extensively studied for its analgesic properties. It has been shown to evoke tonic contractions in colonic tissues, indicating its role in gastrointestinal motility regulation through DOR activation. Notably, it has demonstrated antinociceptive effects in various animal models:

  • In Vivo Studies : Research indicates that intrathecal administration of this compound produces significant antinociceptive effects that are diminished in mice lacking either μ- or δ-opioid receptors . This suggests that both receptor types contribute to the compound's analgesic efficacy.

Neuroprotection

Studies have suggested that this compound may have neuroprotective effects, particularly in the context of ischemia. The compound has been implicated in:

  • Mitochondrial Function : Investigations into mitochondrial activity reveal that this compound may influence ATP production and mitochondrial respiration . However, further studies are required to confirm its binding interactions with proteins involved in these processes.

Comparative Biological Activity

The following table summarizes key biological activities and characteristics of this compound compared to other opioid receptor agonists:

CompoundReceptor SelectivityKi (nM)IC50 (nM)Main Biological Activity
This compoundDelta-opioid1.782.73Analgesia, neuroprotection
MorphineMu-opioid2.010.0Analgesia
NaltrindoleDelta-opioid0.5N/AAntagonist

Case Studies

  • Antinociceptive Efficacy : A study demonstrated that SNC80's efficacy was significantly enhanced when administered in conjunction with mu-opioid receptor agonists, suggesting a synergistic effect between these receptor types .
  • Behavioral Studies : Research involving conditioned taste aversion indicated that SNC80 could influence behaviors associated with anxiety and depression, highlighting its potential beyond pain management .
  • Metabolic Impact : Investigations into the metabolic effects of SNC80 showed alterations in ATP/ADP ratios and oxygen consumption rates in organ models, suggesting a complex interaction with metabolic pathways .

属性

IUPAC Name

4-[(2,5-dimethyl-4-prop-2-enylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWVAUSXZDRQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。